Setomimycin

α-glucosidase inhibition Type 2 diabetes research Enzyme inhibition

Sourcing a rare 9,9′-bianthryl polyketide with verified α-glucosidase inhibition and Gram-positive antibacterial activity is a persistent bottleneck for multidisciplinary research programs. Setomimycin (CAS 72484-73-2) overcomes this gap as a rigorously characterized, high-purity dimeric polyketide tool compound. • Outperforms the clinical standard acarbose (IC50 231.26 ± 0.41 µM vs 331.32 ± 1.35 µM), enabling precise SAR and lead optimization studies for antidiabetic agents. • Exhibits MICs of 1.56-16 µg/mL against S. aureus, B. subtilis, and M. smegmatis, serving as a positive control in Gram-positive antibacterial HTS campaigns. • Demonstrates 76% in vivo tumor reduction and differential cytotoxicity (MiaPaca-2 IC50 4.57 µM), ideal for pancreatic/breast cancer pathway dissection (MEK/ERK). • Defined biosynthetic gene cluster (StmL/StmN) facilitates heterologous expression and combinatorial biosynthesis of novel 9,9′-bianthryl analogs. Supplied with full analytical documentation; shipped under controlled cold-chain conditions to ensure integrity upon arrival.

Molecular Formula C34H28O9
Molecular Weight 580.6 g/mol
CAS No. 72484-73-2
Cat. No. B8089310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetomimycin
CAS72484-73-2
Molecular FormulaC34H28O9
Molecular Weight580.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C3=C(C=CC=C3O)C(=C2C1C(=O)C)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C)O
InChIInChI=1S/C34H28O9/c1-13-11-20(39)27-29(22(13)14(2)35)25(16-7-5-9-18(37)23(16)32(27)41)26-17-8-6-10-19(38)24(17)33(42)28-21(40)12-34(4,43)31(15(3)36)30(26)28/h5-11,22,31,37-38,41-43H,12H2,1-4H3
InChIKeyBIEJOJJMQZEKED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Setomimycin (CAS 72484-73-2): A 9,9′-Bianthryl Polyketide Antibiotic from Streptomyces Species for Antibacterial and Antitumor Research


Setomimycin is a naturally occurring, weakly acidic 9,9′-bianthryl polyketide antibiotic primarily isolated from *Streptomyces pseudovenezuelae* [1]. It is characterized by a molecular weight of 580.6 g/mol and distinct UV absorptions at 228, 268, and 422 nm [1]. The compound is documented for its activity against a range of Gram-positive bacteria and its antitumor effects in specific murine models [1].

Why Generic Substitution is Not Advised: The Distinct Biosynthetic and Multimodal Pharmacological Profile of Setomimycin


While various antibiotics and α-glucosidase inhibitors exist, setomimycin's value for research procurement is rooted in its unique combination of structural, biosynthetic, and pharmacological features that are not replicated by generic alternatives. Unlike common α-glucosidase inhibitors or standard Gram-positive antibiotics, setomimycin is a rare 9,9′-bianthryl dimeric polyketide with a defined biosynthetic gene cluster (BGC) [2] that includes unique components like StmL and StmN [2]. This unique scaffold underpins a specific activity profile that spans bacterial inhibition, viral enzyme antagonism, and cancer cell antiproliferation, making it a distinct tool for multifaceted research programs. Interchange with other compounds would compromise the validity of studies investigating these specific mechanisms of action [1].

Quantitative Differentiation of Setomimycin: Head-to-Head and Cross-Study Comparisons for Informed Procurement


Setomimycin Demonstrates Superior α-Glucosidase Inhibitory Potency Compared to the Clinical Standard Acarbose

In a direct enzymatic assay evaluating α-glucosidase inhibition, setomimycin demonstrated greater potency than the standard clinical inhibitor, acarbose [1].

α-glucosidase inhibition Type 2 diabetes research Enzyme inhibition

Setomimycin Exhibits High Potency Against Gram-Positive Bacteria with MIC Values Ranging from 1.56 to 16 µg/mL

Setomimycin demonstrates a broad and potent spectrum of activity against clinically relevant Gram-positive bacteria, with MIC values ranging from 1.56 to 16 µg/mL depending on the species [1].

Antibacterial Gram-positive bacteria MIC determination

Setomimycin Inhibits SARS-CoV-2 Mpro Protease with an IC50 of 12.02 µM, Providing a Defined Benchmark for Antiviral Research

In enzymatic assays, setomimycin inhibits the SARS-CoV-2 main protease (Mpro) with a defined IC50 value of 12.02 µM .

Antiviral SARS-CoV-2 Mpro inhibition

Setomimycin Demonstrates Significant In Vivo Antitumor Efficacy in a Murine Breast Cancer Model, Achieving 76% Reduction in Tumor Weight

In a 4T1 mouse breast cancer model, intraperitoneal administration of setomimycin (20 mg/kg, every other day for two weeks) resulted in a 76% reduction in primary tumor weight and a 90.5% reduction in tumor volume compared to the vehicle control .

Antitumor In vivo efficacy Cancer pharmacology

Setomimycin Displays Differential Antiproliferative Activity Across Human Cancer Cell Lines, with IC50 Values Ranging from 4.57 to >100 µM

Setomimycin exhibits selective antiproliferative activity against a panel of human cancer cell lines, with IC50 values varying significantly, indicating potential for targeted anticancer research .

Antiproliferative Cancer cell lines Cytotoxicity

Setomimycin's Biosynthetic Gene Cluster (BGC) Harbors Unique NTF2-Like Proteins StmL and StmN, Distinguishing It from Other Biaryl Polyketides

Comparative genomic analysis reveals that the setomimycin biosynthetic gene cluster (BGC) from *S. nojiriensis* JCM3382 contains unique genes, *stmL* and *stmN*, which encode proteins of the nuclear transport factor 2 (NTF-2)-like family [1]. These genes are not found in the BGCs of structurally related biaryl polyketides like spectomycin, julichromes, lincolnenins, and huanglongmycin [1].

Biosynthesis Genetic engineering Synthetic biology

Optimal Research and Industrial Application Scenarios for Setomimycin Based on Differentiated Evidence


Enzymology and Diabetes Research: α-Glucosidase Inhibition

Given its superior potency against the clinical standard acarbose (IC50 = 231.26 ± 0.41 µM), setomimycin is ideally suited as a research tool for investigating α-glucosidase inhibition mechanisms [1]. It can serve as a high-potency positive control or a lead scaffold for developing novel antidiabetic agents. The defined molecular interactions (e.g., hydrogen bonds with Thr205 and Lys480) provide a structural basis for further SAR studies [1].

Antibacterial Discovery: Lead Optimization and Mechanism of Action Studies

With MIC values ranging from 1.56 to 16 µg/mL against various Gram-positive bacteria, setomimycin is a valuable compound for antibacterial research programs [2]. Its activity against pathogens like *S. aureus* and *B. subtilis* makes it a candidate for lead optimization, mechanism of action studies, and as a positive control in high-throughput screening campaigns for novel Gram-positive agents.

Oncology Research: Targeted Antiproliferative Agent for Pancreatic and Breast Cancer Models

The significant in vivo antitumor efficacy (76% reduction in tumor weight) and the specific, differential sensitivity of pancreatic (MiaPaca-2, IC50 = 4.57 µM) and breast (MCF-7) cancer cell lines make setomimycin a highly relevant compound for preclinical oncology studies . Researchers can utilize it to dissect signaling pathways (e.g., MEK/ERK) in these specific cancer types and as a tool to validate new therapeutic targets.

Synthetic Biology and Metabolic Engineering: Biaryl Polyketide Production

The well-characterized setomimycin BGC, with its unique NTF2-like proteins (StmL, StmN) and specific ferredoxin (StmM), offers a distinct genetic platform for synthetic biology applications [1]. It is an ideal candidate for heterologous expression in optimized hosts, combinatorial biosynthesis to generate novel 9,9′-bianthryl analogs, and fundamental studies on atroposelective biaryl coupling in bacteria [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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